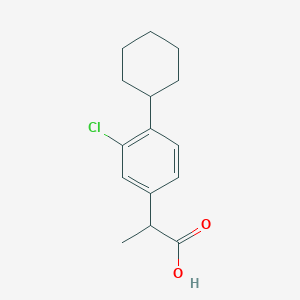
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first introduced in the United States in 1991 and has since become a widely used medication due to its effectiveness and safety profile.
Mécanisme D'action
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It achieves this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Effets Biochimiques Et Physiologiques
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and improve joint function in patients with osteoarthritis and rheumatoid arthritis. It has also been shown to have a beneficial effect on bone density and may reduce the risk of fractures in elderly patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid in lab experiments is its well-established safety profile. It has been extensively studied in humans and has been shown to be safe when used as directed. However, one limitation is that it may not be appropriate for use in certain types of experiments due to its specific mechanism of action.
Orientations Futures
There are a number of potential future directions for research involving 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid. One area of interest is its potential use in cancer treatment. Studies have shown that 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid may be effective in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new cancer treatments. Another potential area of research is the use of 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid in combination with other drugs to enhance its effectiveness in treating pain and inflammation. Finally, there is a need for further research into the long-term effects of 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid use, particularly in elderly patients.
Méthodes De Synthèse
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyclohexylphenylacetic acid with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid.
Applications De Recherche Scientifique
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. In addition, 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
13376-38-0 |
|---|---|
Nom du produit |
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid |
Formule moléculaire |
C15H19ClO2 |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-(3-chloro-4-cyclohexylphenyl)propanoic acid |
InChI |
InChI=1S/C15H19ClO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) |
Clé InChI |
ZJHLDHTYKGIXJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2CCCCC2)Cl)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2CCCCC2)Cl)C(=O)O |
Synonymes |
(3-chloro-4-cyclohexylphenyl)propionic acid (3-chloro-4-cyclohexylphenyl)propionic acid, (+-)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, (R)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, (S)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, monosodium salt, (R)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, monosodium salt, (S)-isomer 2(S)-(3-chloro-4-cyclohexylphenyl)propionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



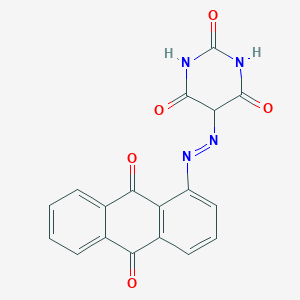
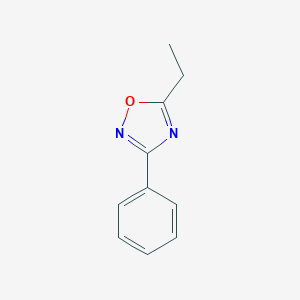
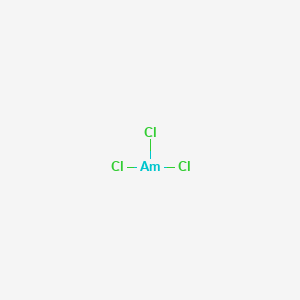
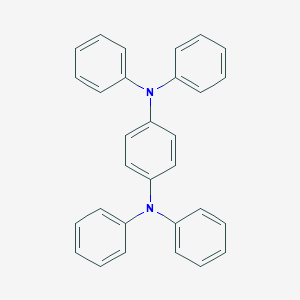
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
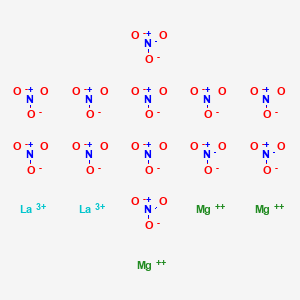
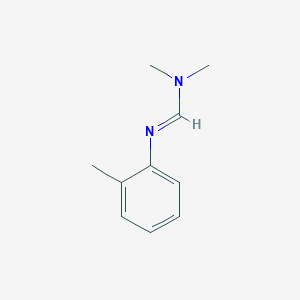
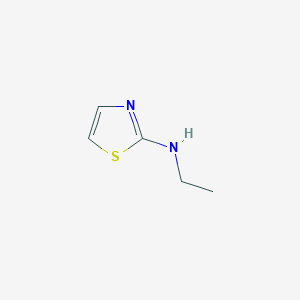
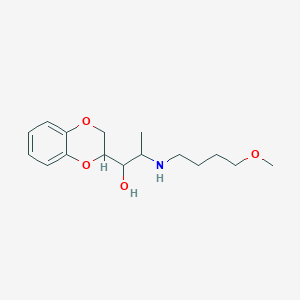
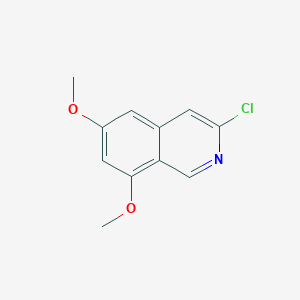

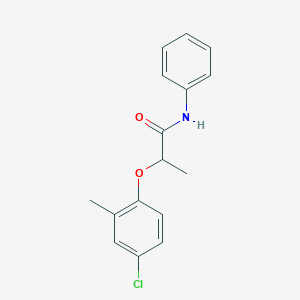
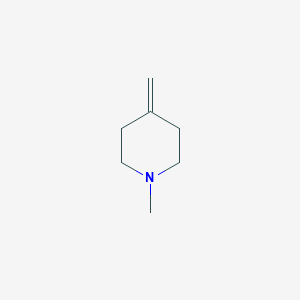
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)